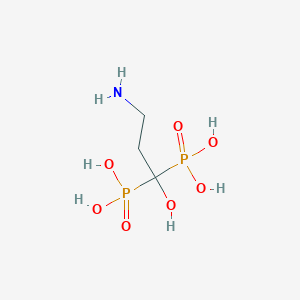
Pamidronic acid
Cat. No. B017006
Key on ui cas rn:
40391-99-9
M. Wt: 235.07 g/mol
InChI Key: WRUUGTRCQOWXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04117086
Procedure details


206 gm (1.5 mols) of phosphorus trichloride are slowly dropped while stirring into a mixture heated in a boiling water bath of 89.1 gm (1 mol) of β-alanine, 123 gm (1.5 mols) of phosphorous acid, and 500 ml of chlorobenzene, and heating on the boiling water bath is continued for a further 3 hours. During this time the contents of the flask become solid. After the reaction is finished, 600 ml of water are added and the product is heated for a short time, treated with animal charcoal and filtered while hot. The 3-amino-1-hydroxypropane-1,1-diphosphonic acid gradually crystallizes out from the aqueous phase in a cooling cabinet. The mother liquor is concentrated and treated with methanol, whereupon still further diphosphonic acid is precipitated. The 3-amino-1-hydroxypropane-1,1-diphosphonic acid is then recrystallized from water.







Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)Cl.[NH2:5][CH2:6][CH2:7][C:8]([OH:10])=O.[P:11]([OH:14])([OH:13])[OH:12].C>O.ClC1C=CC=CC=1>[NH2:5][CH2:6][CH2:7][C:8]([OH:10])([P:11]([OH:14])(=[O:12])[OH:13])[P:11]([OH:14])(=[O:13])[OH:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
206 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
89.1 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCC(=O)O
|
|
Name
|
|
|
Quantity
|
123 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Four
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring into a mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the product is heated for a short time
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered while hot
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 3-amino-1-hydroxypropane-1,1-diphosphonic acid gradually crystallizes out from the aqueous phase in a cooling cabinet
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mother liquor is concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with methanol, whereupon still further diphosphonic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 3-amino-1-hydroxypropane-1,1-diphosphonic acid is then recrystallized from water
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCCC(P(O)(=O)O)(P(O)(=O)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
